molecular formula C21H23FO6 B11498602 Diprop-2-en-1-yl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Diprop-2-en-1-yl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11498602
M. Wt: 390.4 g/mol
InChI Key: RNKCJFOKJLSLEY-UHFFFAOYSA-N
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Description

1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the cyclohexane ring, introduction of the fluorophenyl group, and the addition of prop-2-en-1-yl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E,2ʹE)-3,3ʹ- (1,4-Phenylene)bis)1- (4-fluorophenyl)-prop-2-en-1-one
  • (E)-1- (5-Chlorothiophen-2-yl)-3- (p-tolyl)prop-2-en-1-one
  • (E)-1- (3-Bromophenyl)-3- (3-fluorophenyl)prop-2-en-1-one
  • (E)-3- (3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

Uniqueness

1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23FO6

Molecular Weight

390.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C21H23FO6/c1-4-10-27-19(24)17-15(23)12-21(3,26)18(20(25)28-11-5-2)16(17)13-6-8-14(22)9-7-13/h4-9,16-18,26H,1-2,10-12H2,3H3

InChI Key

RNKCJFOKJLSLEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)F)C(=O)OCC=C)O

Origin of Product

United States

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